8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
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Description
Scientific Research Applications
Antioxidant Activity and Lipid Peroxidation Inhibition
Research has demonstrated that compounds like 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one are significant in antioxidant activity and lipid peroxidation inhibition. Specifically, derivatives of 1,5-benzoxazepines, including those with amino groups, have shown potent activity in inhibiting lipoxygenase and lipid peroxidation (Neochoritis et al., 2010).
Structural Analysis and Synthesis
Structural assignments and synthesis of derivatives of this compound have been comprehensively achieved. Studies have focused on one-pot microwave-assisted synthesis and structural analysis using various spectroscopic techniques (Macías et al., 2011).
Application in Peptide Mimetics
These compounds have been utilized in the synthesis of peptide mimetics, particularly for studying biologically active conformations of peptides. Efficient methodologies have been developed for synthesizing derivatives starting from commercially available compounds (Casimir et al., 2000).
Development of Muscarinic Receptor Antagonists
Tetrahydro-2-benzazepin-4-ones have been developed as potentially selective muscarinic (M3) receptor antagonists. These compounds were synthesized using diverse chemical strategies and showed promising results in preliminary screenings (Bradshaw et al., 2008).
Antiparasitic Activity
Tetrahydro-1-benzazepines, closely related to this compound, have been explored for their potential antiparasitic activity, particularly for treating diseases like chagas and leishmaniasis (Macías et al., 2016).
CCR5 Antagonist Synthesis
Synthetic methodologies have been developed for compounds like this compound, particularly for synthesizing orally active CCR5 antagonists, highlighting their potential in therapeutic applications (Ikemoto et al., 2005).
Properties
IUPAC Name |
8-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)6-15-9-5-7(12)3-4-8(9)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQFGUTXIKGLEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)N)NC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.